molecular formula C4H5O3- B1229078 2-Oxobutanoate

2-Oxobutanoate

Cat. No.: B1229078
M. Wt: 101.08 g/mol
InChI Key: TYEYBOSBBBHJIV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxobutanoate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 2-oxobutanoic acid, obtained by deprotonation of the carboxy group. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 2-oxo monocarboxylic acid anion and a short-chain fatty acid anion. It derives from a butyrate. It is a conjugate base of a 2-oxobutanoic acid.

Properties

Molecular Formula

C4H5O3-

Molecular Weight

101.08 g/mol

IUPAC Name

2-oxobutanoate

InChI

InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7)/p-1

InChI Key

TYEYBOSBBBHJIV-UHFFFAOYSA-M

SMILES

CCC(=O)C(=O)[O-]

Canonical SMILES

CCC(=O)C(=O)[O-]

Synonyms

2-ketobutyrate
2-ketobutyric acid
2-oxobutanoate
2-oxobutyrate
alpha-ketobutyric acid
alpha-ketobutyric acid, sodium salt
alpha-oxobutyric acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 1 ml solution containing 0.1 M tricine-NaOH, pH 8, 10 mM MgCl2, 0.1 mM thiamine pyrophosphate, and 0.1 mM flavin adenine dinucleotide were added various concentrations of pyruvate (10 μM to 10 mM), α-keto-butyrate (10 μM to 80 mM), or acetolactate (0.15 to 5.5 mM). After allowing the solution to equilibrate with air (21 % O2), the level of dissolved oxygen was monitored by use of a commercially available oxygen-sensitive electrode (Hansatech) and polarographic electronics as described by Sweet et al. (Analytical Biochemistry 107:337 (1980)). In the absence of further additions, negligible oxygen was consumed over a 30 minute period. To initiate the consumption of oxygen, 20 μl of a 2 mg/ml stock solution of acetolactate synthase was added if pyruvate or α-acetolactate were used as substrate, or 5 μl of a 49 mg/ml stock solution of acetolactate synthase was added if α-ketobutyrate was used as substrate. The limiting rate of oxygen consumption at saturating concentrations of pyruvate, α-ketobutyrate, or α-acetolactate are illustrated in Table 1. The concentrations of α-acetolactate or α-ketobutyrate that gave half of the maximum rate (the Michaelis constant) were 1.4 mM and 32 μM, respectively. The rate of oxygen consumption was constant over the range of concentrations of pyruvate examined, indicating that the Michaelis constant for this substrate was substantially lower than 10 μM.
[Compound]
Name
solution
Quantity
1 mL
Type
reactant
Reaction Step One
Name
tricine NaOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
flavin adenine dinucleotide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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